molecular formula C9H13NO2 B14869450 7-Azaspiro[4.5]decane-1,6-dione

7-Azaspiro[4.5]decane-1,6-dione

Cat. No.: B14869450
M. Wt: 167.20 g/mol
InChI Key: YVRUGTNLRHQHTI-UHFFFAOYSA-N
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Description

7-Azaspiro[4.5]decane-1,6-dione is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique structure with two carbonyl groups fused to a spirocyclic azaspiro[4.5]decane core, making it a valuable building block for the synthesis of more complex, biologically active molecules . The azaspiro[4.5]decane structural motif is a privileged framework in pharmaceutical development. While specific biological data for this compound is limited, research on closely related analogues has demonstrated a range of pharmacological properties. These include potent activity as central nervous system agents, with some derivatives functioning as dopamine agonists and others exhibiting anticonvulsant properties in preclinical models . The spirocyclic architecture is often essential for this biological activity . Furthermore, this scaffold is instrumental in developing novel synthetic methodologies, such as the organocatalytic asymmetric synthesis of spirocyclic piperidones to create compounds with multiple stereogenic centers . Researchers utilize this compound as a key intermediate for exploring new therapeutic areas and advancing synthetic chemistry. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

7-azaspiro[4.5]decane-4,6-dione

InChI

InChI=1S/C9H13NO2/c11-7-3-1-4-9(7)5-2-6-10-8(9)12/h1-6H2,(H,10,12)

InChI Key

YVRUGTNLRHQHTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CCCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[4.5]decane-1,6-dione typically involves the reaction of cyclopentanone with an appropriate amine under acidic conditions. One common method includes the use of catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with cyclohexanone derivatives as raw materials . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include hydrolysis, esterification, acylation, and intramolecular condensation . These methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[4.5]decane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-Azaspiro[4.5]decane-1,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, thereby influencing various physiological processes such as pain perception and inflammation.

Comparison with Similar Compounds

Diazaspiro Compounds

Compounds such as 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–f) feature two nitrogen atoms in the spiro system. For instance, 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) exhibits a melting point of 73–74°C and is synthesized via refluxing with ethylenediamine and HCl, yielding 50–85% depending on substituents .

Oxaspiro Compounds

2-Oxa-spiro[4.5]decane-1,6-dione replaces the nitrogen with an oxygen atom, resulting in a lactone structure. This substitution reduces basicity and modifies solubility.

Substituent Variations in 7-Azaspiro Derivatives

Key derivatives of 7-azaspiro[4.5]decane-1,6-dione include:

  • Nitro and Allyl Groups : (±)-(9-Nitro-10-phenyl-7-allyl-7-azaspiro[4.5]decane-1,6-dione (1b) is synthesized via nitro-Mannich/lactamization cascades (52% yield) .
  • Tosyl and Trimethylsilyloxy Groups : (5R,8R,10S)-10-Methyl-7-tosyl-8-(trimethylsilyloxy)-7-azaspiro[4.5]decane-1,6-dione (5n) exhibits moderate diastereoselectivity (dr 64:36) and lower enantiomeric excess (ee 50%) compared to nitroaryl analogues (e.g., 5i, ee 97%) .

Physicochemical Properties

  • Melting Points : Diazaspiro derivatives (e.g., 5a: 73–74°C; 5e: 183°C) generally exhibit higher melting points than 7-azaspiro analogues, likely due to increased crystallinity from dual nitrogen atoms .
  • Stability : N-Benzyl-4-methyl-2-azaspiro[4.5]decane-1,6-dione (3) diastereomers are bench-stable, with HRMS confirming structural integrity .
  • Spectroscopic Data : 7-Azaspiro derivatives show distinct IR carbonyl stretches (1705–1682 cm⁻¹) and NMR shifts (e.g., δ 7.36–7.20 ppm for aromatic protons in 11a) .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Azaspiro[4.5]decane-1,6-dione, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of the 7-azaspiro core can be achieved via enolate alkylation or cyclization strategies. For example, alkylation of pyrrolidine enamines with electrophiles (e.g., ethyl 3-oxopiperidine-1-carboxylate derivatives) has been reported to construct the spirocyclic backbone . Gold(I)-catalyzed cyclization/semipinacol rearrangement cascades of 1,6-enynes are also effective, with reaction temperature and catalyst loading being critical for yield optimization .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Use nitrile or neoprene gloves inspected for integrity, and wear flame-retardant protective clothing to avoid skin contact. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation. Spills should be contained using absorbent materials, and contaminated gloves must be disposed of according to hazardous waste protocols .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is essential for verifying spirocyclic connectivity and carbonyl positions. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated for structurally analogous azaspiro compounds (e.g., bond angles and torsion angles in 8,9-isopropylidenedioxy derivatives) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables such as temperature, catalyst concentration, and solvent polarity. Pre-experimental screening (e.g., Plackett-Burman design) identifies dominant factors, followed by response surface methodology (RSM) to maximize yield while minimizing side reactions (e.g., diketone rearrangement) .

Q. What analytical challenges arise in isolating impurities from this compound, and how can they be addressed?

  • Methodological Answer : Impurities like halogenated byproducts (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) require reverse-phase HPLC with UV detection (λ = 210–230 nm) for separation. Gradient elution (acetonitrile/water with 0.1% TFA) improves resolution, while LC-MS confirms molecular weights of unknown peaks .

Q. What mechanistic insights explain the regioselectivity of ring-forming reactions in this compound synthesis?

  • Methodological Answer : Gold(I)-catalyzed cyclizations proceed via alkyne activation, followed by stereoselective semipinacol rearrangement. Computational studies (DFT) reveal that transition-state stabilization by the catalyst’s phosphine ligands dictates spirocenter configuration .

Q. How can theoretical frameworks guide the study of this compound’s reactivity in biological systems?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with dopamine receptors or neurokinin-1 targets, prioritizing derivatives for synthesis. Pharmacophore mapping aligns spirocyclic geometry with known bioactive conformations of antagonists .

Q. What methodologies assess the environmental fate of this compound in indoor or aquatic systems?

  • Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) quantify interactions with indoor materials (e.g., paint, polymers). Hydrolysis kinetics are evaluated via GC-MS under varied pH/temperature conditions, while microbial degradation assays (OECD 301F) measure biodegradability .

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